REACTION_CXSMILES
|
[H-].[Na+].Br[CH2:4][CH2:5][CH2:6]Br.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]#[N:17])=[C:11]([F:18])[CH:10]=1.[Cl-].[NH4+]>CS(C)=O.C(OCC)C.C(Cl)Cl>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2([C:16]#[N:17])[CH2:6][CH2:5][CH2:4]2)=[C:11]([F:18])[CH:10]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC#N)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stir for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temprature of the reaction between 25 degrees Celsius and 35 degrees Celsius
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase with 2×50 mL CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic liquid over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the liquid was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |